
N-cyclopentyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopentyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their various potential applications in the catalysis area but also in medicine or biomimetism studies .
Aplicaciones Científicas De Investigación
Antileishmanial Activity
This compound has been shown to possess potent antileishmanial activity. A molecular simulation study justified its potent in vitro antipromastigote activity, characterized by a lower binding free energy in the active site .
Antimalarial Activity
Similarly, the compound exhibits significant antimalarial effects. Its structure allows for a desirable fitting pattern in the target pocket, contributing to its efficacy .
Cytotoxic Activities
Research has indicated that pyrazole-bearing compounds like this one can show superior cytotoxic activities against various cancer cell lines, making them potential candidates for cancer therapy .
Enzyme Inhibition
Pyrazoles are known to act as enzyme inhibitors, which can be leveraged in the treatment of various diseases where enzyme regulation is required .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole compounds has been documented, suggesting that this compound may also share similar properties .
Antimicrobial Effects
These compounds have demonstrated antimicrobial activities, which could be useful in developing new antibiotics or antiseptics .
Antidepressant Effects
The structure of pyrazoles has been associated with antidepressant effects, indicating potential applications in mental health treatment .
Agricultural Applications
Pyrazole derivatives have shown diverse agricultural activities, which could include growth regulation or pest control applications .
Mecanismo De Acción
Target of Action
The primary targets of the compound “N-cyclopentyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide” are currently unknown. This compound is a complex molecule with multiple functional groups, including a pyrazole and a pyrimidine ring, which are known to interact with various biological targets
Mode of Action
Compounds containing pyrazole and pyrimidine rings are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor binding, or disrupting cell membrane integrity .
Biochemical Pathways
The compound’s effect on biochemical pathways is currently unknown. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the compound’s potential antileishmanial and antimalarial activities , it may induce cell death in the parasites causing these diseases or inhibit their growth and reproduction
Propiedades
IUPAC Name |
N-cyclopentyl-1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-12-7-13(2)24(22-12)17-8-16(19-11-20-17)23-9-14(10-23)18(25)21-15-5-3-4-6-15/h7-8,11,14-15H,3-6,9-10H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLDDKNHDLSHMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylfuran-2-yl)methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B3003934.png)
![Methyl 5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylate;hydrochloride](/img/structure/B3003936.png)

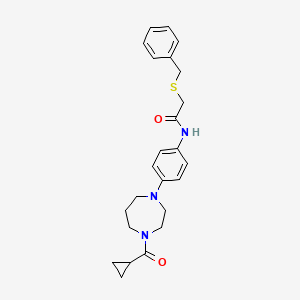
![3-Aminospiro[3.3]heptan-1-ol](/img/structure/B3003940.png)
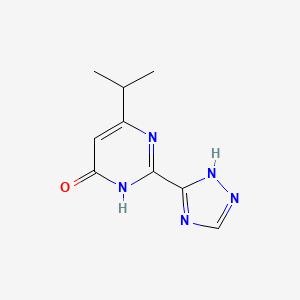
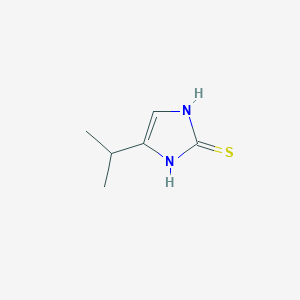
![5-methyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3003946.png)
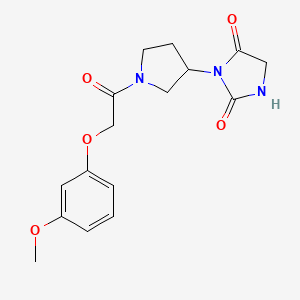
![(E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B3003948.png)
![2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B3003949.png)

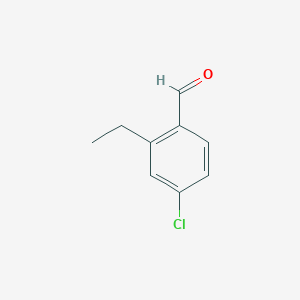
![6-tert-butyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B3003953.png)